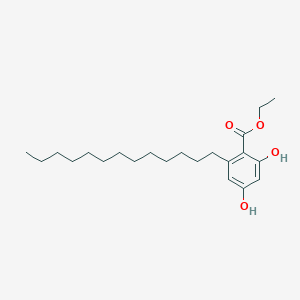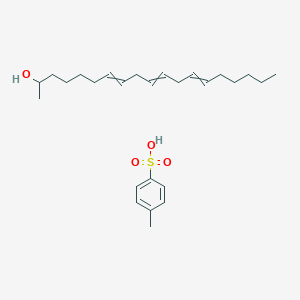
4-Methylbenzenesulfonic acid;nonadeca-7,10,13-trien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;nonadeca-7,10,13-trien-2-ol is a chemical compound that combines the properties of 4-methylbenzenesulfonic acid and nonadeca-7,10,13-trien-2-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene with sulfuric acid, resulting in the formation of p-toluenesulfonic acid . Nonadeca-7,10,13-trien-2-ol can be synthesized through the reduction of nonadeca-7,10,13-trienoic acid . The combination of these two compounds can be achieved through esterification or other suitable chemical reactions under controlled conditions.
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid involves large-scale sulfonation processes using toluene and sulfuric acid . Nonadeca-7,10,13-trien-2-ol can be produced through hydrogenation processes in the presence of suitable catalysts . The final compound can be obtained by combining these intermediates through appropriate chemical reactions.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;nonadeca-7,10,13-trien-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The sulfonic acid group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
4-Methylbenzenesulfonic acid;nonadeca-7,10,13-trien-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid;nonadeca-7,10,13-trien-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the nonadeca-7,10,13-trien-2-ol moiety can interact with hydrophobic regions of biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Known for its use as a catalyst and reagent in organic synthesis.
Nonadeca-7,10,13-trien-2-ol: Studied for its biological activities and potential therapeutic applications.
Uniqueness
4-Methylbenzenesulfonic acid;nonadeca-7,10,13-trien-2-ol is unique due to its combined properties of both 4-methylbenzenesulfonic acid and nonadeca-7,10,13-trien-2-ol. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61271-96-3 |
|---|---|
Molecular Formula |
C26H42O4S |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;nonadeca-7,10,13-trien-2-ol |
InChI |
InChI=1S/C19H34O.C7H8O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20;1-6-2-4-7(5-3-6)11(8,9)10/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
LTQIHHNNSLNJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(C)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)
![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
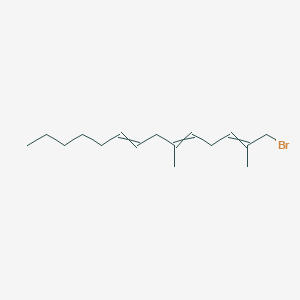

![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
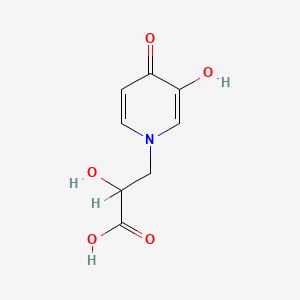
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)
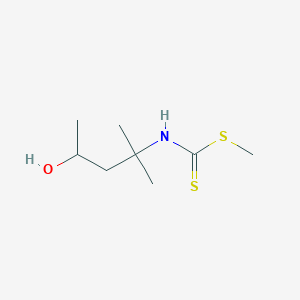
![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
